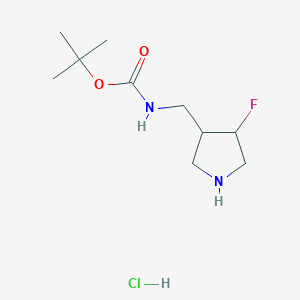
tert-Butyl (4-fluoro-3-pyrrolidinyl)methylcarbamate hydrochloride
説明
Tert-Butyl (4-fluoro-3-pyrrolidinyl)methylcarbamate hydrochloride, also known as TBCH, is a synthetic compound that is used in scientific research and experiments. It is a white crystalline powder, soluble in water and ethanol, and has a boiling point of 115 °C. TBCH has a wide range of applications in the fields of biochemistry, pharmacology, and toxicology.
作用機序
Tert-Butyl (4-fluoro-3-pyrrolidinyl)methylcarbamate hydrochloride acts as an inhibitor of acetylcholinesterase and butyrylcholinesterase. It binds to the active site of the enzyme, blocking the enzyme's ability to break down acetylcholine and butyrylcholine. This leads to an increase in the concentration of these neurotransmitters in the body, resulting in increased nerve activity.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to increase the activity of the enzyme acetylcholinesterase, resulting in increased nerve activity. It has also been found to increase the activity of the enzyme butyrylcholinesterase, resulting in increased levels of the neurotransmitter butyrylcholine. Additionally, this compound has been found to have an effect on the metabolism of fatty acids, resulting in increased levels of fatty acids in the body.
実験室実験の利点と制限
The use of tert-Butyl (4-fluoro-3-pyrrolidinyl)methylcarbamate hydrochloride in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is a relatively inexpensive compound, making it cost-effective for use in research. Additionally, it is a stable compound, making it easy to store and use in experiments. However, one of the main limitations is that it is a relatively slow-acting compound, making it difficult to use in experiments that require rapid results.
将来の方向性
The use of tert-Butyl (4-fluoro-3-pyrrolidinyl)methylcarbamate hydrochloride in scientific research is still relatively new, and there is still much to be explored. One potential future direction is to use this compound in combination with other compounds to create novel compounds with enhanced effects. Additionally, this compound could be used in combination with other compounds to create compounds that target specific enzymes or receptors. Additionally, further research could be done to explore the effects of this compound on other biochemical processes, such as fatty acid metabolism. Finally, further research could be done to explore the potential use of this compound in the treatment of neurological disorders.
科学的研究の応用
Tert-Butyl (4-fluoro-3-pyrrolidinyl)methylcarbamate hydrochloride has been used in numerous scientific research applications. It is used as a substrate for the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It is also used as a substrate for the enzyme butyrylcholinesterase, which is involved in the breakdown of the neurotransmitter butyrylcholine. This compound has also been used to study the effects of drugs on the nervous system, as well as to study the effects of pesticides on the environment.
特性
IUPAC Name |
tert-butyl N-[(4-fluoropyrrolidin-3-yl)methyl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2.ClH/c1-10(2,3)15-9(14)13-5-7-4-12-6-8(7)11;/h7-8,12H,4-6H2,1-3H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLDLHWCTGRELF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CNCC1F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



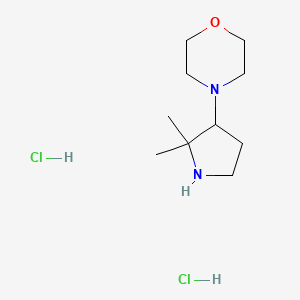

![1-(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinol dihydrochloride](/img/structure/B1486134.png)
![3-Ethyl-3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride](/img/structure/B1486135.png)
![2-[(4-Methyl-1-piperidinyl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B1486136.png)
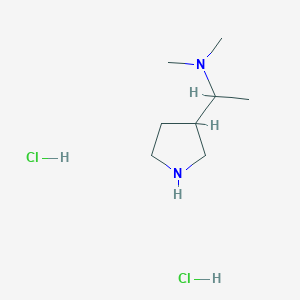
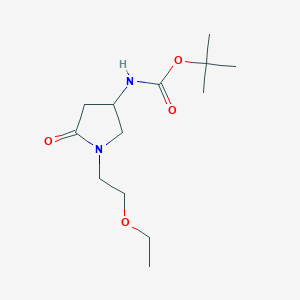
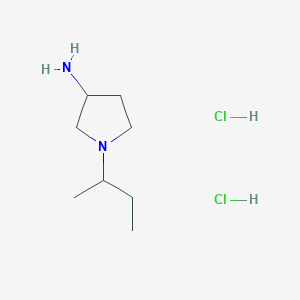
![N,N-Dimethyl(5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanamine dihydrochloride](/img/structure/B1486146.png)

![1-[2-(4-Chlorophenyl)acetyl]-N-methyl-3-piperidinecarboxamide](/img/structure/B1486149.png)
![tert-Butyl 4-{1-hydroxy-3-(hydroxyimino)-1-[2-(hydroxyimino)propyl]butyl}-1-piperidinecarboxylate](/img/structure/B1486151.png)

